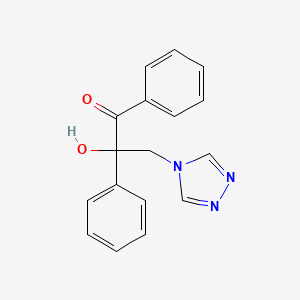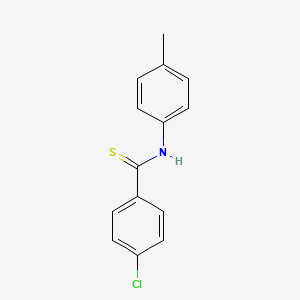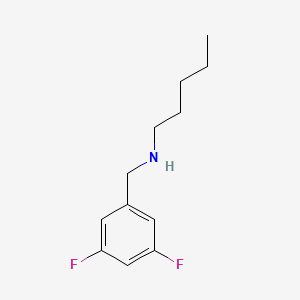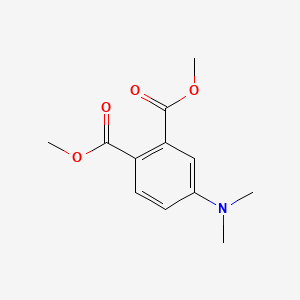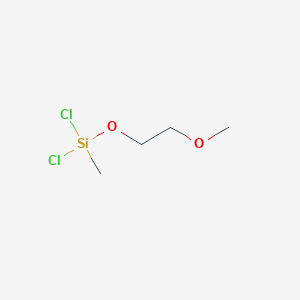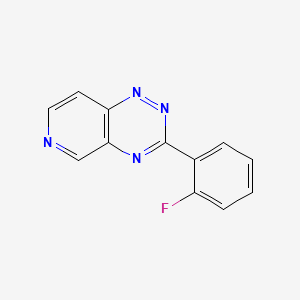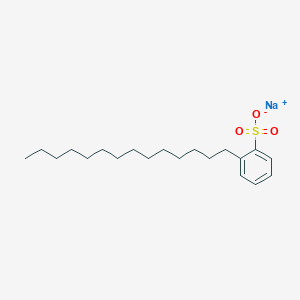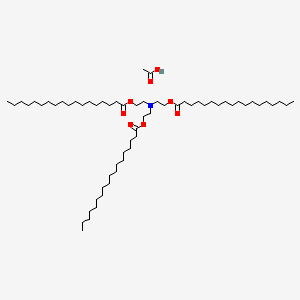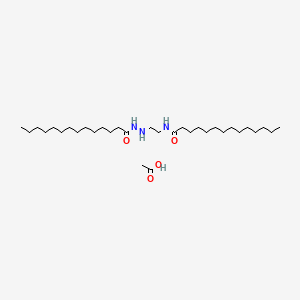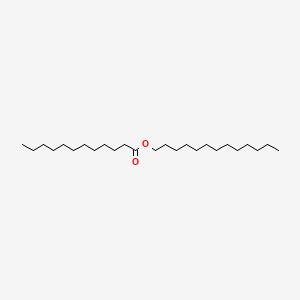
Tridecyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecyl laurate is an ester compound formed from tridecyl alcohol (1-tridecanol) and lauric acid (dodecanoic acid). It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound forms a barrier on the skin that helps to reduce water loss, thereby providing a moisturizing effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl laurate is typically synthesized through an esterification reaction between tridecyl alcohol and lauric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
C13H27OH+C12H24O2→C25H50O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. For example, the esterification can be carried out at a temperature of 110°C with a residence time of 5 minutes, using a catalyst like Amberlyst 15 .
Chemical Reactions Analysis
Types of Reactions: Tridecyl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Major Products:
Hydrolysis: Tridecyl alcohol and lauric acid.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Tridecyl laurate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive and emulsifier.
Chemical Industry: Employed in the synthesis of other esters and as a lubricant in various applications.
Mechanism of Action
The primary mechanism of action of tridecyl laurate in cosmetic and pharmaceutical applications is its ability to form a barrier on the skin, reducing water loss and providing a moisturizing effect. This barrier function helps to maintain skin hydration and improve skin texture . In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and stability.
Comparison with Similar Compounds
Methyl laurate: An ester formed from methanol and lauric acid, used in similar applications as tridecyl laurate but with different physical properties.
Sucrose monolaurate: A sugar ester with both hydrophilic and lipophilic properties, used as a surfactant and emulsifier in food and pharmaceutical applications.
Uniqueness: this compound is unique due to its specific combination of tridecyl alcohol and lauric acid, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emollient and skin-conditioning agent in cosmetic formulations .
Properties
CAS No. |
36665-67-5 |
|---|---|
Molecular Formula |
C25H50O2 |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
tridecyl dodecanoate |
InChI |
InChI=1S/C25H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24-27-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
INJZMNQWJIWOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


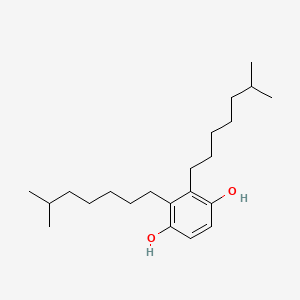
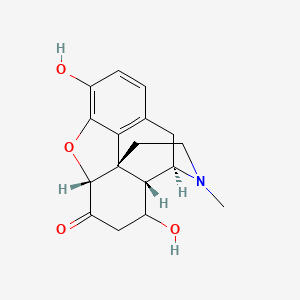
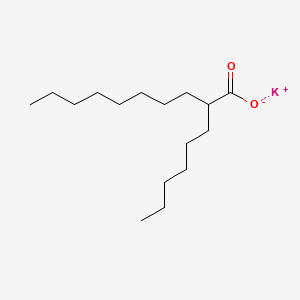
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
